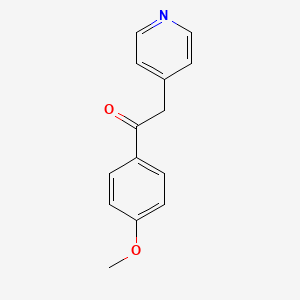
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone is a chemical compound with the molecular formula C14H13NO2 .
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone consists of a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a pyridinyl group (a pyridine ring), connected by an ethanone group .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone are not available, related compounds have been involved in reactions such as catalytic protodeboronation .Wissenschaftliche Forschungsanwendungen
Solvent Effect on Co (II) Complexes
In the study of Co (II) complexes of 1-(2-hydroxy-4-methoxyphenyl)ethanone, Patel et al. (2019) synthesized and crystallized solvates using β-picoline and pyridine. They found that the solvated complex exhibited higher molecular stability compared to the unsolvated complex, highlighting the significant contributions of the solvent molecule in molecular stability. This research demonstrates the importance of solvent effects in the synthesis and stability of metal complexes involving 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone derivatives (Patel et al., 2019).
Corrosion Inhibition Efficiency
Hegazy et al. (2012) evaluated Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone (S4), as corrosion inhibitors for carbon steel in hydrochloric acid. Their research demonstrated that these compounds acted as mixed inhibitors and showed good efficiency, with variations in inhibition linked to their chemical structures. This study provides insights into the potential application of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone derivatives as corrosion inhibitors (Hegazy et al., 2012).
Anti-Cancer Activities of Zinc(II) Schiff Base Complexes
Dasgupta et al. (2020) synthesized zinc(II) complexes using ligands derived from 1-(pyridin-2-yl)ethanone and other compounds. These complexes demonstrated potential therapeutic applications in cancer treatment, showing varying degrees of anti-cancer activity against different cell lines. This study suggests a possible medical application of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone derivatives in the development of anti-cancer agents (Dasgupta et al., 2020).
Synthesis and Properties of Conducting Polymers
Pandule et al. (2014) investigated the synthesis and properties of conducting polymers based on derivatives of 1-(2-methoxyphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole. The study revealed that these polymers exhibit good electrical conductivity and thermal stability, suggesting their potential use in electronic applications (Pandule et al., 2014).
Anion Binding Properties of Calix[4]pyrroles
Anzenbacher et al. (1999) synthesized calix[4]pyrrole derivatives from 4-hydroxyphenylmethyl ketone (p-hydroxyacetophenone) and pyrrole, which can be converted into 4-methoxyphenyl species. These systems demonstrated unique anion binding properties and selectivities due to their deep cavities and fixed walls, offering insights into their potential use in molecular recognition and sensor applications (Anzenbacher et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-4-2-12(3-5-13)14(16)10-11-6-8-15-9-7-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSOMYMMDPZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435342 | |
| Record name | 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone | |
CAS RN |
6576-06-3 | |
| Record name | 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


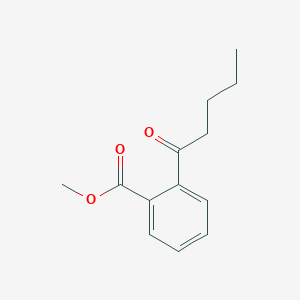
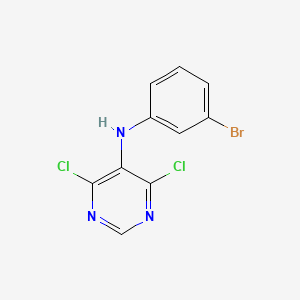
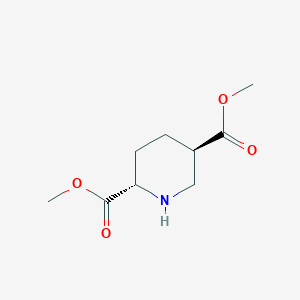
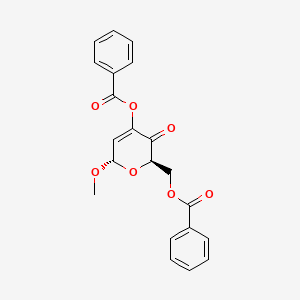
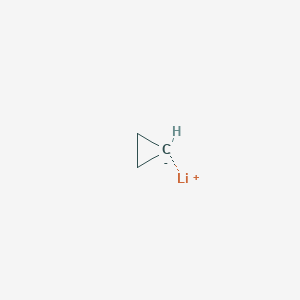
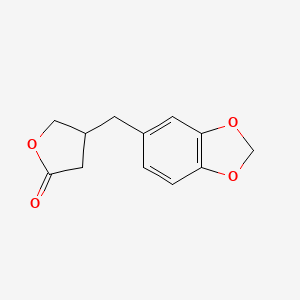
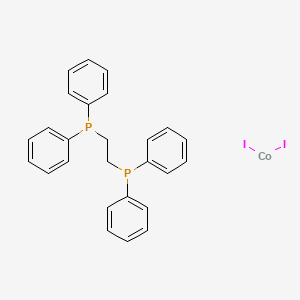
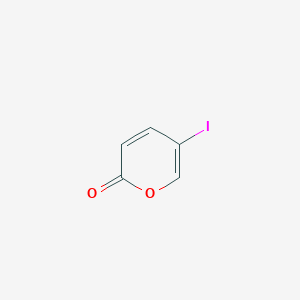
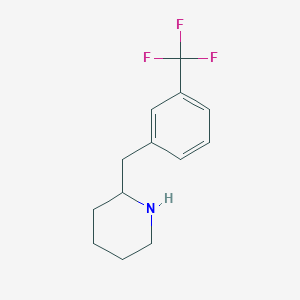
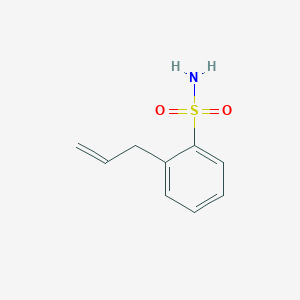
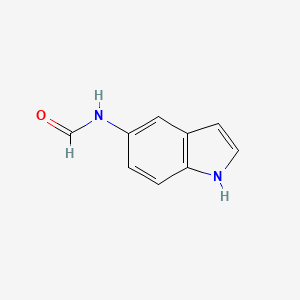
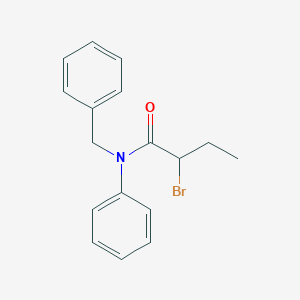
![N-Methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1625155.png)